2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine

Physicochemical profiling ADME prediction Medicinal chemistry

2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine (CAS 1227593-98-7) is a trisubstituted pyridine derivative carrying bromo (C2), methoxy (C3), and trifluoromethyl (C4) groups on the heteroaromatic ring. This specific 2,3,4-substitution pattern imparts a distinct electronic profile – the electron-withdrawing CF₃ and the electron-donating OCH₃ exert opposing mesomeric/inductive effects that modulate the reactivity of the C–Br bond toward metal-catalyzed cross-couplings, while the pyridine nitrogen basicity is attenuated relative to non-fluorinated or differently substituted analogs.

Molecular Formula C7H5BrF3NO
Molecular Weight 256.02 g/mol
CAS No. 1227593-98-7
Cat. No. B1396637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine
CAS1227593-98-7
Molecular FormulaC7H5BrF3NO
Molecular Weight256.02 g/mol
Structural Identifiers
SMILESCOC1=C(C=CN=C1Br)C(F)(F)F
InChIInChI=1S/C7H5BrF3NO/c1-13-5-4(7(9,10)11)2-3-12-6(5)8/h2-3H,1H3
InChIKeyHHYFLARGJJVIKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine (CAS 1227593-98-7): A Positionally Defined Halogenated Pyridine Building Block for Life Sciences R&D


2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine (CAS 1227593-98-7) is a trisubstituted pyridine derivative carrying bromo (C2), methoxy (C3), and trifluoromethyl (C4) groups on the heteroaromatic ring [1]. This specific 2,3,4-substitution pattern imparts a distinct electronic profile – the electron-withdrawing CF₃ and the electron-donating OCH₃ exert opposing mesomeric/inductive effects that modulate the reactivity of the C–Br bond toward metal-catalyzed cross-couplings, while the pyridine nitrogen basicity is attenuated relative to non-fluorinated or differently substituted analogs [1]. These features make the compound a strategic intermediate in medicinal chemistry and agrochemical discovery programs where regioisomeric purity and predictable coupling reactivity are prerequisites for SAR exploration.

Why Regioisomeric or Functional Analogs of 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine Cannot Be Used Interchangeably


Trifluoromethylpyridine building blocks with identical empirical formulas but different substitution patterns (e.g., 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine, CAS 1227594-04-8) are not functionally equivalent to the 2,3,4-isomer. The position of the trifluoromethyl group critically determines the electron density distribution over the pyridine ring, which in turn governs (i) the oxidative addition rate of the C–Br bond in palladium-catalyzed cross-couplings, (ii) the pKa of the pyridinium nitrogen and thus solubility and salt-formation behavior, and (iii) the metabolic stability of downstream elaborated products [1]. Simply substituting the 2,4-isomer (CF₃ para to Br, lacking the 3-OCH₃) or the 3,2,5 isomer (CF₃ meta to Br) would yield a different reactivity profile and a distinct patent landscape, making informed procurement based on quantitative differentiation essential [2].

Quantitative Differentiation of 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine Against Closest Analogs


Lipophilicity (XLogP3) Compared with Positional Isomers Lacking the 3-Methoxy Group

The experimental lipophilicity descriptor XLogP3 for 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine is 2.7, as computed by PubChem [1]. This value reflects the balanced contribution of the polar methoxy group and the lipophilic CF₃/Br substituents. In contrast, the des-methoxy analog 2-Bromo-4-(trifluoromethyl)pyridine (CAS 175205‑81‑9) has a higher computed logP of approximately 3.2–3.5 (ChemSpider predicted), consistent with the absence of the hydrogen-bond acceptor methoxy oxygen. The ~0.5–0.8 log unit difference translates into a 3–6-fold shift in equilibrium distribution coefficient (logD) at physiological pH, directly impacting solubility and permeability in cell-based assays.

Physicochemical profiling ADME prediction Medicinal chemistry

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiation

2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine exhibits a TPSA of 22.1 Ų and 5 hydrogen-bond acceptor sites (the pyridine N, three fluorine atoms, and the methoxy oxygen) as computed by PubChem [1]. The presence of the 3-methoxy group increases the H-bond acceptor count from 4 (in 2-Bromo-4-(trifluoromethyl)pyridine) to 5, while the TPSA remains within the ≤140 Ų window for oral bioavailability. This subtle increase in polar surface area relative to regioisomers without a methoxy group enhances aqueous solubility without violating drug-likeness thresholds (Rule-of-5), positioning the 2,3,4-isomer as a more versatile intermediate for generating soluble final compounds.

Drug-likeness Permeability Physicochemical filtering

Regioselectivity Advantage in Palladium-Catalyzed Cross-Coupling versus Chloro Analogs

Sharif et al. (2017) demonstrated that the oxidative addition step in Suzuki-Miyaura couplings of halogenated trifluoromethylpyridines is governed by electronic effects, with C–Br bonds reacting faster than C–Cl bonds under phosphine-free conditions [1]. Although the study focused on dichloro derivatives, the kinetic preference for C–Br over C–Cl (typical rate ratio 10²–10³ in Pd(0) oxidative addition) means that 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine will undergo selective coupling at the brominated position in the presence of chloro-substituted coupling partners, a chemoselectivity that the 2-chloro analog cannot provide. This inherent reactivity difference allows sequential functionalization strategies without protection/deprotection steps.

Cross-coupling Suzuki-Miyaura Regioselectivity Building block reactivity

Commercial Availability and Purity Benchmarking Against Regioisomeric Alternatives

2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine is commercially available at ≥98% purity from multiple vendors (e.g., Leyan, catalog 1560830, 98% purity) . This purity level is critical for multi-step synthesis where trace positional isomers or dehalogenated byproducts can propagate into final compounds, causing irreproducible biological results. The 2,3,5-isomer (CAS 1227594-04-8) is typically offered at 95–97% purity , introducing a higher risk of regioisomeric contamination. Procurement of the 2,3,4-isomer at ≥98% purity therefore reduces the need for costly repurification and ensures batch-to-batch consistency in SAR studies.

Supply chain Purity Procurement Building block

High-Value Application Scenarios for 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine Based on Quantitative Differentiation


Kinase Inhibitor Fragment Elaboration Requiring Precise Solubility-Permeability Balance

When a medicinal chemistry program aims to functionalize a hinge-binding pyridine scaffold while maintaining a logD in the 2–3 range, the XLogP3 of 2.7 places 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine in the optimal window. The des‑methoxy 2-bromo-4-(trifluoromethyl)pyridine analog (XLogP3 ~3.2–3.5) would confer higher lipophilicity, potentially reducing solubility below 10 µM in kinetic solubility assays. Using the 2,3,4-isomer therefore directly supports adherence to lead-like physicochemical criteria without additional polar group introduction [1].

Sequential C–C Bond Formation in Complex Natural-Product-Like Library Synthesis

The kinetic preference of the C–Br bond for oxidative addition (≥100-fold vs. C–Cl) allows 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine to undergo chemoselective Suzuki coupling in substrates that also contain chloro substituents. This property is essential for diversity-oriented synthesis (DOS) campaigns where step-economical, protection-free sequences are required. The 2-chloro analog would necessitate harsher conditions and risk cross-reactivity [1].

Agrochemical Lead Generation Targeting Fluorine-Containing Heterocycles

The trifluoromethyl group at the 4-position, combined with the electron-donating 3-methoxy group, creates a dipolar scaffold that enhances binding to enzyme active sites while retarding oxidative metabolism. Procurement of the 2,3,4-isomer at ≥98% purity ensures that SAR interpretation is not confounded by the 2,3,5-isomer, which has been separately claimed in patent literature for distinct biological targets [1][2].

Late-Stage Functionalization of Pre-Clinical Candidates

The methoxy group at C3 serves as a latent phenol via demethylation (BBr₃ or HBr/AcOH), providing a vector for further derivatization (e.g., alkylation, acylation) after the core scaffold has been assembled by C2 cross-coupling. This sequential functionalization capability is absent in des‑methoxy analogs and constitutes a distinct strategic advantage in late-stage lead optimization [1].

Quote Request

Request a Quote for 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.